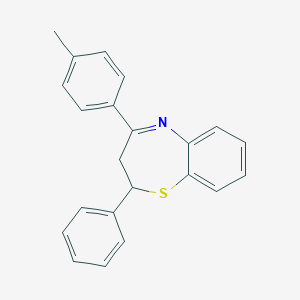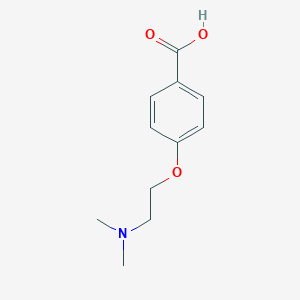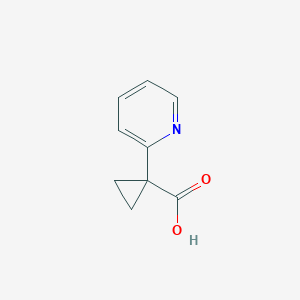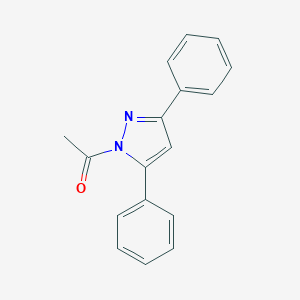
1-acetyl-3,5-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-3,5-diphenyl-1H-pyrazole, also known as ADPP, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADPP is a pyrazoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties.
作用機序
The mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole is not fully understood. However, it has been suggested that 1-acetyl-3,5-diphenyl-1H-pyrazole exerts its biological activities through the modulation of various signaling pathways. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are transcription factors involved in the regulation of inflammation and cell proliferation. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and the inhibition of cell proliferation.
生化学的および生理学的効果
1-acetyl-3,5-diphenyl-1H-pyrazole exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the production of ROS in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo. In addition, 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to reduce the levels of serum glucose, triglycerides, and cholesterol in diabetic rats.
実験室実験の利点と制限
1-acetyl-3,5-diphenyl-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using 1-acetyl-3,5-diphenyl-1H-pyrazole in lab experiments. 1-acetyl-3,5-diphenyl-1H-pyrazole is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole.
将来の方向性
There are several future directions for the study of 1-acetyl-3,5-diphenyl-1H-pyrazole. One area of research could focus on the optimization of the synthesis method for 1-acetyl-3,5-diphenyl-1H-pyrazole to improve the yield and purity of the compound. Another area of research could focus on the elucidation of the mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would provide insights into its biological activities and potential therapeutic applications. Additionally, further studies could investigate the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would be important for the development of 1-acetyl-3,5-diphenyl-1H-pyrazole as a potential therapeutic agent.
合成法
The synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole can be achieved through various methods, including the reaction of chalcones with hydrazine hydrate, the reaction of β-ketoesters with hydrazine hydrate, and the reaction of α,β-unsaturated ketones with phenylhydrazine. The most commonly used method for the synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole is the reaction of chalcones with hydrazine hydrate. This method involves the condensation of an aryl ketone with an aryl aldehyde in the presence of a base, followed by the reaction of the resulting chalcone with hydrazine hydrate. The reaction yields 1-acetyl-3,5-diphenyl-1H-pyrazole as a yellow crystalline solid.
科学的研究の応用
1-acetyl-3,5-diphenyl-1H-pyrazole has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and to reduce the levels of reactive oxygen species (ROS) in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
特性
CAS番号 |
1154-63-8 |
|---|---|
製品名 |
1-acetyl-3,5-diphenyl-1H-pyrazole |
分子式 |
C17H14N2O |
分子量 |
262.3 g/mol |
IUPAC名 |
1-(3,5-diphenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H14N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-12H,1H3 |
InChIキー |
LEZLHOKJTQXBOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
溶解性 |
0.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



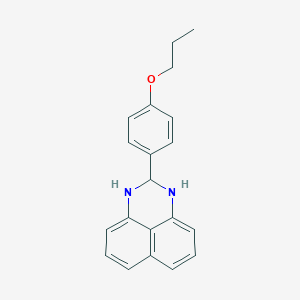
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
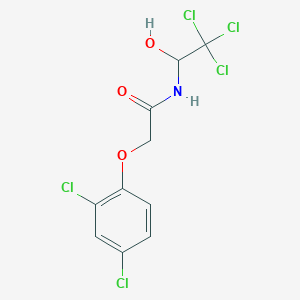

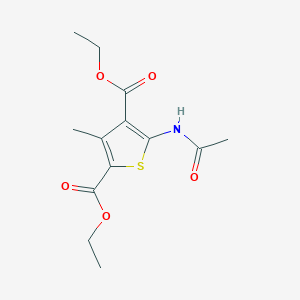
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
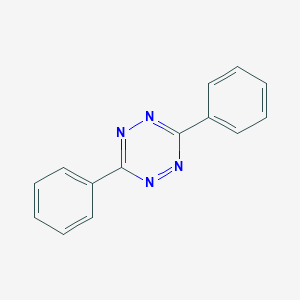
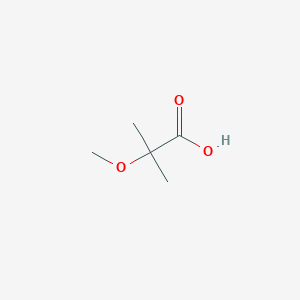
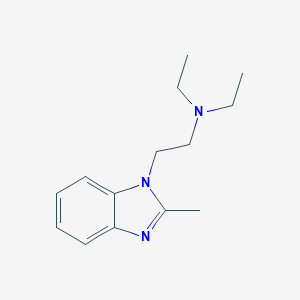
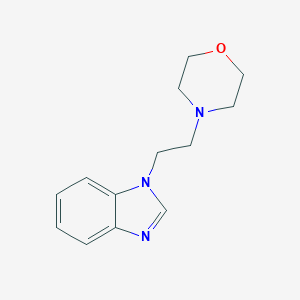
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
